BU 72 is a highly potent opioid compound primarily utilized in pharmacological research. It acts as an agonist for the μ-opioid receptor, exhibiting remarkable binding affinity and potency, comparable to that of carfentanil. The compound has a molecular formula of and a molar mass of approximately 428.576 g/mol. Its unique properties make it significant in studies related to pain management and opioid receptor interactions .
BU 72 is classified as a synthetic opioid and is part of a broader category of compounds that interact with opioid receptors in the central nervous system. It is primarily sourced from chemical synthesis, utilizing commercially available starting materials to create the compound through various chemical reactions.
The synthesis of BU 72 involves several key steps, which include:
The reaction conditions typically require precise control over temperature, pressure, and the use of specific reagents and catalysts to optimize yield and purity.
The molecular structure of BU 72 can be represented by its IUPAC name:
Key structural data includes:
BU 72 participates in several chemical reactions:
Common reagents involved in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution processes.
BU 72 exerts its pharmacological effects primarily through its action on the μ-opioid receptor. The mechanism involves:
BU 72 exhibits several notable physical and chemical properties:
These properties are critical for its handling during synthesis and application in research settings .
BU 72 has significant applications across various scientific fields:
BU72 ((2R,3S,3aR,5aR,6R,11bR,11cS)-3a-methoxy-3,14-dimethyl-2-phenyl-2,3,3a,6,7,11c-hexahydro-1H-6,11b-(epiminoethano)-3,5a-methanonaphtho[2,1-g]indol-10-ol) belongs to the orvinol series of opioid analogs, characterized by a complex polycyclic scaffold that imposes precise spatial constraints essential for high-affinity receptor binding. The molecule features a rigid morphinan core integrated with a constrained phenyl group at the C2 position, creating a distinctive three-dimensional topology. Critical to its function is the (R) configuration of the β-phenyl substituent, initially misassigned but later corrected through crystallographic analysis of the BU72-MOR complex [1] [2]. This stereochemical precision positions the phenol group (conserved among natural and synthetic opioids) for optimal hydrogen bonding with MOR's transmembrane binding pocket, while the N-methyl group facilitates cation-π interactions with a conserved aspartate residue (Asp147 in MOR) [1].
X-ray crystallography (PDB ID: 5C1M) reveals how BU72's stereochemistry complements the orthosteric binding site of the µ-opioid receptor. The molecule spans both the classic morphinan binding pocket and extended regions, with its C14-hydroxyl forming a hydrogen bond with His297⁶·⁵², and the 3a-methoxy group engaging in hydrophobic interactions with transmembrane helix 6 (TM6). This extensive network of interactions stabilizes a receptor conformation distinct from that induced by other high-efficacy agonists like fentanyl derivatives [1] [5]. The structural data confirm that despite initial evidence suggesting covalent bonding in crystal structures, BU72 binds reversibly through strong non-covalent interactions, with covalent adduct formation being an experimental artifact rather than a true pharmacological mechanism [1].
Table 1: Stereochemical Centers of BU72 [1] [2]
Chiral Center | Configuration | Structural Role |
---|---|---|
C2 | R | Positions β-phenyl group for hydrophobic pocket engagement |
C3 | S | Optimizes morphinan core orientation |
C3a | R | Directs methoxy group toward TM6 hydrophobic residues |
C5a | R | Stabilizes polycyclic ring conformation |
C6 | R | Critical for epiminoethano bridge geometry |
C11b | R | Influences indol orientation |
C11c | S | Modulates receptor activation kinetics |
BU72 (C₂₈H₃₂N₂O₂; molecular weight 428.57 g/mol) exhibits calculated physicochemical properties that reflect its optimized receptor binding and membrane permeability. With an XLogP value of 3.03, BU72 demonstrates significant lipophilicity, facilitating rapid transit across the blood-brain barrier—a property consistent with its potent central nervous system effects observed in animal models. This lipophilicity arises from its extensive hydrocarbon skeleton and limited polar surface area [2] [10].
The molecule presents a topological polar surface area (TPSA) of 44.73 Ų, significantly lower than typical peptide opioids like enkephalins (TPSA > 100 Ų), explaining its superior membrane permeability. BU72 contains three hydrogen bond acceptors (the methoxy oxygen, tertiary amine, and phenol oxygen) and two hydrogen bond donors (phenolic OH and the tertiary amine proton when ionized). These moderate polar interactions balance membrane penetration with aqueous solubility sufficient for research applications [2].
Despite meeting all Lipinski's rules for drug-likeness (zero violations), BU72's therapeutic potential is limited by its extreme potency and physicochemical profile favoring central nervous system accumulation. The molecule contains only two rotatable bonds, indicating high conformational rigidity that contributes to its exceptional receptor selectivity and slow receptor dissociation kinetics. This structural rigidity underlies both its high binding affinity and prolonged duration of action in pharmacological studies [2] [10].
Table 2: Physicochemical Properties of BU72 [2] [10]
Property | Value | Pharmacological Implication |
---|---|---|
Molecular Formula | C₂₈H₃₂N₂O₂ | Balanced carbon/heteroatom ratio |
Molecular Weight | 428.57 g/mol | Within optimal range for CNS penetration |
Hydrogen Bond Acceptors | 3 | Facilitates water solubility |
Hydrogen Bond Donors | 2 | Enables receptor H-bonding |
Rotatable Bonds | 2 | Limits metabolic vulnerability |
Topological Polar Surface Area | 44.73 Ų | Optimizes membrane permeability |
Calculated logP (XLogP) | 3.03 | Favors blood-brain barrier crossing |
Lipinski Rule Violations | 0 | Theoretical oral bioavailability |
BU72 emerged from systematic structure-activity relationship (SAR) investigations conducted by Husbands and Lewis at the University of Bath in the mid-1990s, initially designated in publications as "compound 10" [2] [10]. Their research focused on modifying the orvinol scaffold—a structural framework pioneered earlier with etorphine, a veterinary analgesic approximately 1,000-3,000 times more potent than morphine. The synthetic strategy involved strategic incorporation of a constrained phenyl group into the morphinan backbone to enhance receptor affinity while slowing dissociation kinetics [1] [2].
The critical synthetic breakthrough came with stereoselective introduction of the β-phenyl substituent at the C2 position, which distinguished BU72 from previous generations of orvinol analogs. Initial pharmacological characterization demonstrated unprecedented binding affinities in the picomolar range, surpassing all clinically used opioids and research standards like DAMGO. BU72's synthesis exploited advanced stereocontrolled methodologies to establish the complex arrangement of seven chiral centers, requiring multiple protecting group strategies and catalytic asymmetric transformations [1] [2]. The compound's structural revision in 2020, following reanalysis of the µOR-BU72 crystal structure, corrected the C2 β-phenyl stereochemistry from S to R configuration—a testament to evolving analytical capabilities in opioid chemistry [1].
Early pharmacological studies immediately recognized BU72's exceptional properties: its EC₅₀ at the µ-opioid receptor (0.054 nM) exceeded not only endogenous peptides like β-endorphin (EC₅₀ ~1.8 nM) but also superpotent clinical agents like carfentanil (EC₅₀ ~0.22 nM). Simultaneously, it displayed substantial κ-opioid receptor (KOR) activity (EC₅₀ 0.033 nM) and modest δ-opioid receptor (DOR) partial agonism (EC₅₀ 0.58 nM), making it initially classified as a potent mixed MOR/KOR agonist with DOR activity [10]. However, subsequent functional analyses established that its analgesic effects occur predominantly through MOR activation, with other receptor interactions contributing to its distinctive pharmacological profile [1].
BU72 occupies a pivotal position in the historical trajectory of MOR agonist development, representing the culmination of potency optimization efforts that began with morphine isolation in the early 19th century. The structural evolution progressed from naturally occurring opiates (morphine, codeine) to semisynthetic derivatives (heroin, oxycodone), then to fully synthetic scaffolds (methadone, fentanyl), and finally to ultrapotent research compounds like etorphine and carfentanil [1] [3]. BU72 surpassed these predecessors through strategic incorporation of three critical pharmacophoric elements: (1) the conserved phenolic moiety essential for initial receptor recognition; (2) a protonatable tertiary amine for ionic interaction with Asp147³·³²; and (3) extensive hydrophobic domains filling accessory binding pockets that enhance binding energy [1] [5].
The emergence of BU72 coincided with critical technological advances in structural pharmacology. Before BU72, high-resolution structural data for activated GPCRs remained elusive due to receptor instability. BU72's high affinity and stabilizing effect on MOR enabled the first crystal structure determination of an activated µ-opioid receptor in 2015, revealing unprecedented details of agonist-induced conformational changes [1] [5]. This structural breakthrough demonstrated that BU72 stabilizes an extensive outward shift (approximately 10 Å) of transmembrane helix 6 (TM6)—the hallmark GPCR activation motion—more effectively than any previous ligand [5].
Recent research (2024) utilizing double electron-electron resonance (DEER) spectroscopy and single-molecule FRET has further illuminated BU72's distinctive efficacy profile. These studies identified that BU72 preferentially stabilizes two active MOR conformations (designated R3 and R4) associated with transducer coupling. Unlike lower-efficacy agonists (e.g., morphine, TRV130) that partially populate active states, BU72 quantitatively shifts the receptor equilibrium toward these active conformations, explaining its "super-efficacy" in G-protein activation assays [5]. This property has established BU72 as the gold standard for studying maximal MOR activation capacity and has informed new models of ligand efficacy based on conformational selection rather than induced fit [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1